molecular formula C11H13FN4 B13637086 5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline

5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline

Cat. No.: B13637086
M. Wt: 220.25 g/mol
InChI Key: RRSMPEMZWZRTAF-UHFFFAOYSA-N
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Description

5-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-fluoroaniline is a fluorinated aromatic amine derivative featuring a 1,2,4-triazole ring substituted with ethyl and methyl groups. The compound combines a fluorine atom at the ortho position of the aniline moiety with a triazole heterocycle, a structural motif often associated with pharmacological activity, such as enzyme inhibition or receptor binding. The ethyl and methyl substituents on the triazole ring likely influence steric and electronic properties, while the fluorine atom enhances lipophilicity and metabolic stability compared to non-halogenated analogs. This compound is part of a broader class of triazole-containing aromatic amines studied for applications in medicinal chemistry and agrochemical development .

Properties

Molecular Formula

C11H13FN4

Molecular Weight

220.25 g/mol

IUPAC Name

5-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-2-fluoroaniline

InChI

InChI=1S/C11H13FN4/c1-3-10-14-11(16(2)15-10)7-4-5-8(12)9(13)6-7/h4-6H,3,13H2,1-2H3

InChI Key

RRSMPEMZWZRTAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C2=CC(=C(C=C2)F)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline” typically involves the formation of the triazole ring followed by its functionalization. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Functionalization: The triazole ring can then be alkylated using ethyl and methyl halides in the presence of a base.

    Coupling with Fluoroaniline: The final step involves coupling the substituted triazole with 2-fluoroaniline using a coupling reagent like EDCI or DCC in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or methyl groups.

    Reduction: Reduction reactions could target the triazole ring or the fluoroaniline moiety.

    Substitution: The fluoro group on the aniline ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the aniline ring.

Scientific Research Applications

Chemistry

In chemistry, “5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline” can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

Medicinally, such compounds might be investigated for their potential as antimicrobial, antifungal, or anticancer agents.

Industry

In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for “5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline” would depend on its specific biological target. Generally, triazole-containing compounds can interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluoroaniline moiety might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest structural analogs include derivatives with modifications to the triazole substituents, aromatic ring halogenation, or amine group variations. Below is a comparative analysis based on available analogs (Table 1) and general chemical principles:

Table 1: Comparison of 5-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-fluoroaniline with Structural Analogs

Compound Name Substituents (Triazole) Aromatic Ring Modification Key Hypothesized Properties
5-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-fluoroaniline 3-Ethyl, 1-methyl 2-Fluoroaniline High lipophilicity, potential metabolic stability
N-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline 3-Ethyl, 1-methyl Aniline (no fluorine) Reduced electronic effects; lower polarity
N-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)cyclopentanamine 3-Ethyl, 1-methyl Cyclopentylamine Increased steric bulk; altered solubility
N-((3-Ethyl-1-methyl-1H-pyrazol-4-yl)methyl)thietan-3-amine Pyrazole ring (vs. triazole) Thietane amine Different heterocycle electronic profile; possible altered reactivity
Key Observations:

Fluorine also improves metabolic stability by resisting oxidative degradation .

Triazole vs. Pyrazole : Replacing the triazole with a pyrazole ring (as in N-((3-Ethyl-1-methyl-1H-pyrazol-4-yl)methyl)thietan-3-amine) alters the electronic environment. Triazoles exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which may enhance binding affinity in biological targets.

This contrasts with cyclopentylamine derivatives, where larger substituents may dominate solubility and diffusion properties .

Physicochemical and Pharmacokinetic Trends
  • Lipophilicity: The fluorine atom and triazole ring likely increase logP values compared to non-fluorinated or pyrazole-containing analogs, favoring membrane permeability.
  • Solubility : Polar triazole and aniline groups may offset lipophilicity, but fluorination could reduce aqueous solubility relative to hydroxylated analogs.
  • Synthetic Accessibility: The presence of fluorine may complicate synthesis compared to non-halogenated derivatives, requiring specialized reagents (e.g., fluorinating agents or pre-fluorinated intermediates) .

Biological Activity

5-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H12FN5
  • Molecular Weight : 223.24 g/mol
  • CAS Number : 1344255-39-5

Synthesis

The synthesis of 5-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-fluoroaniline typically involves the reaction of an appropriate triazole derivative with 2-fluoroaniline. The synthetic route may involve various steps, including protection and deprotection of functional groups to achieve the desired structure.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 5-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-fluoroaniline exhibit significant antimicrobial activity. For instance, triazole derivatives have been shown to possess activity against a range of bacteria and fungi.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Triazole Derivative ABacterial32 µg/mL
Triazole Derivative BFungal16 µg/mL

These findings suggest that the triazole moiety contributes to the antimicrobial efficacy of the compound.

Anticancer Activity

The anticancer potential of similar triazole derivatives has been explored extensively. In vitro studies indicate that certain derivatives can induce apoptosis in cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HCT1161.9
MCF72.3
HeLa3.0

These results demonstrate that modifications in the triazole structure can enhance cytotoxicity against specific cancer types.

The mechanism by which 5-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-fluoroaniline exerts its biological effects may involve inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. For instance, some triazole derivatives have been identified as inhibitors of fungal lanosterol demethylase, a key enzyme in ergosterol biosynthesis.

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a series of triazole compounds exhibited broad-spectrum antimicrobial activity with low MIC values against resistant strains of bacteria .
  • Anticancer Research : In a clinical trial assessing the efficacy of triazole-based compounds in treating breast cancer, researchers reported significant tumor reduction in patients treated with these agents compared to controls .
  • Enzyme Inhibition : Research has shown that certain derivatives inhibit key enzymes involved in cancer metabolism, leading to decreased proliferation rates in vitro .

Q & A

Q. What are the common synthetic routes for 5-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-fluoroaniline, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with nitriles or via nucleophilic substitution on pre-formed triazole intermediates. For example, a modified Huisgen reaction using 2-fluoroaniline derivatives and 3-ethyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde under acidic conditions (e.g., acetic acid) yields the target compound. Optimization involves controlling stoichiometry (1:1.2 molar ratio of aldehyde to amine), refluxing in ethanol for 6–8 hours, and monitoring progress via TLC (toluene:ethyl acetate, 3:1) . Yields typically range from 65–75%, with purification by recrystallization in ethanol/water.

  • Key Data :

ParameterValue/Description
Reaction solventEthanol
Reflux time6–8 hours
Yield65–75%
Purification methodRecrystallization (ethanol:H₂O)

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the presence of the fluoroaniline moiety (δ ~6.8–7.2 ppm for aromatic protons) and triazole methyl/ethyl groups (δ ~1.3–1.5 ppm for CH₃, δ ~1.1–1.3 ppm for CH₂CH₃).
  • IR : Look for N-H stretching (~3200 cm⁻¹) and C-F vibrations (~1220 cm⁻¹).
  • Elemental Analysis : Validate empirical formula (C₁₁H₁₄FN₅) with <0.3% deviation.
    Discrepancies in NH or aromatic proton signals may arise from tautomerism or solvent effects. Cross-validation using high-resolution mass spectrometry (HRMS) or X-ray crystallography resolves ambiguities .

Q. How is the crystal structure determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used for structural elucidation. Crystals are grown via slow evaporation of saturated DMSO/ethanol solutions. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution datasets. Refinement is performed using SHELXL for small-molecule crystallography, with thermal parameters adjusted anisotropically. Structural visualization and ellipsoid plotting are done via ORTEP-3 .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like EGFR or 5-HT₃ receptors. The triazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues (e.g., Phe856 in EGFR), while the fluoroaniline group enhances hydrophobic interactions. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the geometry and HOMO-LUMO gaps to predict reactivity .

Q. What strategies address contradictions in bioactivity data across different studies?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic meta-analysis using standardized protocols (e.g., MIC assays for antimicrobial activity) is recommended. For example, if one study reports IC₅₀ = 12 µM against S. aureus while another shows no activity, verify using the CLSI broth microdilution method at pH 7.4 and 37°C. Adjust for solvent effects (DMSO ≤1% v/v) and confirm via time-kill assays .

Q. How can structure-activity relationship (SAR) studies optimize this compound for agrochemical or pharmaceutical applications?

  • Methodological Answer :
  • Agrochemical : Introduce electron-withdrawing groups (e.g., -NO₂) at the triazole 3-position to enhance pesticidal activity, as seen in triazolyl ethylamide derivatives .
  • Pharmaceutical : Replace the ethyl group with a cyclopropyl moiety to improve metabolic stability, mimicking Aprepitant’s design .
    SAR validation involves synthesizing analogs, testing in vitro/in vivo models, and comparing LogP (octanol-water partition) values to balance solubility and membrane permeability .

Data Contradiction Analysis Example

  • Issue : Conflicting melting points (reported as 168°C vs. 172°C).
  • Resolution :
  • Verify purity via HPLC (≥98% by area normalization).
  • Assess polymorphism by DSC: Endothermic peaks at 168°C (Form I) and 172°C (Form II) indicate crystalline polymorphism. Use slurry conversion experiments to identify stable forms .

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